4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol
Description
4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol (CAS: 338750-58-6) is a Schiff base derivative characterized by a bromophenolic core, a methoxy group at position 2, and an iminomethyl linkage to a 4-methylphenyl group. Its molecular formula is C₁₅H₁₄BrNO₂, with a molar mass of 320.18 g/mol . This compound is synthesized via condensation of substituted salicylaldehydes with aromatic amines, a common method for Schiff base formation. Its structural features, including the electron-donating methoxy group and the planar imine moiety, make it relevant in coordination chemistry and materials science .
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-5-13(6-4-10)17-9-11-7-12(16)8-14(19-2)15(11)18/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZAJXPCGJYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Imination: The formation of an imino group by reacting with 4-methylphenylamine.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are also more stringent to handle the hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom and methoxy group can also participate in various interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The trifluoromethyl analogue has a higher molar mass (374.16 vs. 320.18) due to fluorine substitution, which also increases lipophilicity.
- The dichloro derivative exhibits higher density and boiling points, attributed to halogen-induced intermolecular interactions.
- The triazole-containing compound has a lower pKa (~8.98) compared to the target compound, likely due to the acidic NH group in the triazole ring.
Crystallographic Insights :
- The target compound’s crystal structure remains unreported, but analogues like 2-bromo-4-chloro-6-[(2-chlorophenyl)iminomethyl]phenol crystallize in monoclinic systems (space group P2₁/c) with intramolecular O–H⋯N hydrogen bonds. Bond lengths (C=N: ~1.28 Å) align with typical Schiff base geometries .
- The trifluoromethyl derivative likely exhibits similar planar geometry, with the CF₃ group inducing steric effects but maintaining conjugation .
Biological Activity
4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol, with the molecular formula C15H14BrNO2 and a molecular weight of approximately 320.19 g/mol, is a compound of significant interest in medicinal chemistry and organic synthesis. Its complex structure includes a bromine atom, a methoxy group, and an imino linkage to a 4-methylphenyl moiety. This article explores its biological activities, potential applications, and relevant research findings.
Synthesis and Characterization
The synthesis of 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol typically involves various organic reactions, including condensation and functional group modifications. This compound serves as a precursor for synthesizing bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives, which have been noted for their photoisomerization properties under physiological conditions.
Biological Activity
Preliminary studies indicate that 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol exhibits several biological activities:
- Estrogen Receptor Interaction : The compound has shown potential to bind to estrogen receptors, influencing gene expression related to hormonal responses. This interaction suggests possible applications in hormone-related therapies.
- Antioxidant Properties : Some derivatives of similar compounds have demonstrated antioxidant activities, which could imply that 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol might possess similar properties, warranting further investigation into its role in oxidative stress modulation.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol | Potential estrogen receptor binding | |
| Bis(4-amino-2-bromo-6-methoxy)azobenzene | Exhibits trans-to-cis photoisomerization | |
| 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | Antioxidant activity |
Case Study: Estrogen Receptor Binding
A study investigating the interaction of similar compounds with estrogen receptors revealed that modifications in the molecular structure significantly influenced binding affinity. The presence of the imino group in 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol may enhance its interaction with these receptors, suggesting therapeutic potentials in hormone modulation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation to establish safety profiles and efficacy. Preliminary findings suggest that the compound's stability under physiological conditions could facilitate its use in medicinal applications.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol, and how are reaction conditions optimized?
The compound is synthesized via Schiff base formation by refluxing equimolar amounts of 4-bromo-2-methoxy-6-formylphenol (or derivatives) with 4-methylaniline in methanol or ethanol. Reaction optimization involves temperature control (60–80°C), solvent selection (polar aprotic solvents enhance yield), and catalytic acid/base use. Post-reaction, slow evaporation at room temperature yields crystalline products. Characterization via FTIR (C=N stretch at ~1630 cm⁻¹) and elemental analysis confirms purity .
Q. What structural features are critical for stability in this Schiff base compound?
Key features include:
- Intramolecular O–H⋯N hydrogen bonds forming S(6) ring motifs, stabilizing planar conformations.
- Extended π-conjugation from the benzene ring and imine linkage, influencing electronic properties.
- Steric effects from the bromo and methoxy substituents, which hinder rotational freedom .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Q. What solvent systems are suitable for dissolving this compound in experimental settings?
The compound is soluble in DMSO and DMF due to polar aprotic interactions. Limited solubility in water necessitates organic solvents for reactions or spectroscopic studies .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?
SC-XRD using SHELXL refines crystallographic data (e.g., space group, thermal parameters). ORTEP-3 visualizes molecular geometry and hydrogen-bonding networks. For example, dihedral angles between aromatic rings (16–20°) and H-bond distances (O–H⋯N ≈ 1.8–2.1 Å) confirm conformational stability .
Q. What methodologies are used to study polymerization or oligomerization of this compound?
Oxidative polycondensation with oxidants (NaOCl, H₂O₂) in alkaline media yields oligomers. Reaction conditions (30–90°C) affect molecular weight (Mn ≈ 645–695 g/mol) and polydispersity (PDI ≈ 1.18–1.44). SEC and TGA analyze chain length and thermal stability .
Q. How is thermal stability evaluated, and what decomposition patterns are observed?
TGA-DTA under nitrogen reveals:
Q. What computational approaches model electronic properties like HOMO-LUMO gaps?
DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (≈3.2–3.5 eV) from UV-Vis data. Solvatochromic shifts in DMSO vs. chloroform validate computational models .
Q. How is semiconducting behavior assessed in solid-state studies?
Four-probe conductivity measurements show semiconductor properties (σ ≈ 10⁻⁶–10⁻⁵ S/cm). Band gaps correlate with HOMO-LUMO values, suggesting applications in organic electronics .
Q. What strategies are employed to evaluate biological activity without commercial bias?
- In vitro assays : Antimicrobial activity via MIC tests (e.g., against E. coli or S. aureus).
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors).
- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa) to assess therapeutic potential .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
